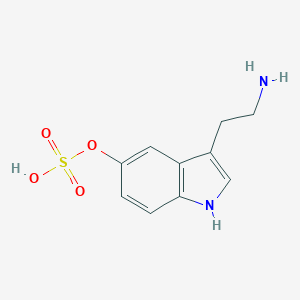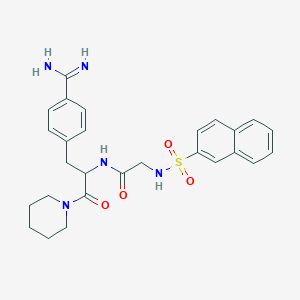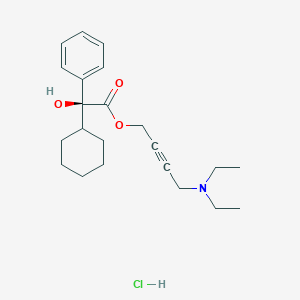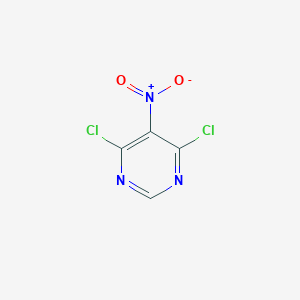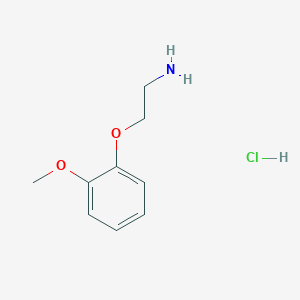
5-氯-2'-脱氧尿苷
描述
5-Chloro-2'-deoxyuridine (5-Cl-dUrd) is a synthetic nucleoside analog of thymidine, a naturally occurring nucleoside in DNA. It is an important reagent in molecular biology, being used in a number of biochemical and physiological processes. 5-Cl-dUrd is a useful tool for studying the structure and function of DNA, as well as for the development of new therapeutic agents.
科学研究应用
细胞周期动力学
5-氯-2'-脱氧尿苷 (CldU) 用于研究细胞周期动力学 . 它被整合到复制的DNA中,使研究人员能够追踪不同细胞类型在各种实验环境下的增殖行为 . 这种方法为理解细胞生长动力学提供了重要的见解 .
细胞周期长度分析
CldU 也用于分析细胞周期长度 . 通过用 CldU 标记细胞,研究人员可以推断出细胞周期的 G1、S 和 G2 阶段的持续时间 . 这些信息对于理解组织和器官的起源至关重要 .
分子梳理试验
在分子生物学中,CldU 用于标记细胞以进行分子梳理试验 . 这项技术允许直接观察 DNA 纤维,这对于研究 DNA 复制和其他遗传过程很有用 .
DNA 复制研究
CldU 用于协议以识别 DNA 复制位点 . 当与抗体基免疫荧光成像一起使用时,CldU 的整合可以突出显示 DNA 复制正在进行的区域
作用机制
Target of Action
5-Chloro-2’-deoxyuridine (CldU) is a thymidine analogue . It is readily incorporated into newly synthesized DNA in place of thymidine following phosphorylation . This makes DNA the primary target of CldU.
Mode of Action
CldU interacts with its target, DNA, by being incorporated into the DNA structure during the replication process . This incorporation is facilitated by the phosphorylation of CldU, which allows it to be used in place of thymidine during DNA synthesis .
Biochemical Pathways
CldU affects the DNA replication pathway. It is incorporated into newly synthesized DNA, serving as an effective tool to analyze and quantify DNA replication, repair, and recombination . It is also found to alter the deoxyribonucleotide triphosphate (dNTP) pools, which might lead to cell-cycle arrest .
Pharmacokinetics
It is known that cldu is soluble in water , which suggests that it can be readily absorbed and distributed in the body. It is also known that CldU should be stored at -20°C , indicating that it may be sensitive to temperature and could degrade at higher temperatures.
Result of Action
The incorporation of CldU into DNA allows for the analysis and quantification of DNA replication, repair, and recombination . CldU is also a potent mutagen, clastogen, and toxicant . Its incorporation into DNA can lead to mutations and chromosomal damage . Furthermore, the alteration of the dNTP pools by CldU might lead to cell-cycle arrest .
Action Environment
The action of CldU is influenced by the biochemical environment of the cell. Factors such as the availability of dNTPs and the state of the cell cycle can affect the incorporation of CldU into DNA and its subsequent effects . Additionally, the stability and efficacy of CldU may be influenced by environmental factors such as temperature, as suggested by its storage instructions .
安全和危害
5-Chloro-2’-deoxyuridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and face protection should be worn, and adequate ventilation should be ensured .
未来方向
5-Chloro-2’-deoxyuridine has been used to analyze and quantify DNA replication, repair, and recombination . It is a potent mutagen, clastogen, and toxicant, and it is used as a thymidine analog . It is found to alter the dNTP pools and might lead to cell-cycle arrest . Future research may focus on its potential applications in the study of DNA damage and repair mechanisms .
生化分析
Biochemical Properties
5-Chloro-2’-deoxyuridine is a potent mutagen, clastogen, and toxicant . It is found to alter the dNTP pools and might lead to cell-cycle arrest . It is readily incorporated following phosphorylation, into newly synthesized DNA in place of thymidine . This property allows it to be used to study the miscoding potential of hypochlorous acid damage to DNA and DNA precursors .
Cellular Effects
5-Chloro-2’-deoxyuridine affects the cell cycle . Both analogues affect the cell cycle, but the effects can be mitigated by using the appropriate analogue, short pulses of labelling, and low concentrations . It is also found to alter the dNTP pools and might lead to cell-cycle arrest .
Molecular Mechanism
The molecular mechanism of 5-Chloro-2’-deoxyuridine involves its incorporation into newly synthesized DNA in place of thymidine . This process occurs following the phosphorylation of the compound . Once incorporated, it can alter the dNTP pools, potentially leading to cell-cycle arrest .
Temporal Effects in Laboratory Settings
In laboratory settings, 5-Chloro-2’-deoxyuridine exhibits similar labeling kinetics and clearance rates from the blood serum as other thymidine analogues . All thymidine analogues delivered at the indicated doses have similar bioavailability times (approximately 1 h) .
Dosage Effects in Animal Models
The effects of 5-Chloro-2’-deoxyuridine vary with different dosages in animal models . Specific dosage effects, such as threshold effects or toxic effects at high doses, have not been reported in the literature.
Metabolic Pathways
5-Chloro-2’-deoxyuridine is involved in the DNA synthesis pathway . It is incorporated into newly synthesized DNA following its phosphorylation .
Subcellular Localization
The subcellular localization of 5-Chloro-2’-deoxyuridine is likely to be in the nucleus, given its role in DNA synthesis . Specific details about its subcellular localization and any effects on its activity or function have not been reported in the literature.
属性
IUPAC Name |
5-chloro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCXGFKPQSFZIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 5-Chloro-2'-deoxyuridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20108 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
50-90-8 | |
| Record name | 5-Chloro-2'-deoxyuridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-2'-deoxyuridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Chlorodeoxyuridine (CldU) is a thymidine analog that incorporates into DNA during replication, substituting for thymidine. [, ] This disrupts DNA structure and function, ultimately leading to cell death. [, , , , ] CldU is particularly toxic to rapidly dividing cells, such as cancer cells. [, , ]
ANone: Incorporation of CldU can lead to a variety of DNA lesions, including single-strand breaks, double-strand breaks, and the formation of specific dicentric chromosomes. [, , , , , ] These effects stem from the altered structure and stability of the DNA molecule when CldU replaces thymidine.
ANone: Yes, studies have shown that CldU can inhibit both the initiation and elongation phases of DNA replication. [] This is likely due to the activation of cell cycle checkpoints in response to the DNA damage caused by CldU incorporation. []
ANone: Research suggests that CldU incorporation can sensitize cells to DNA damaging agents, like radiation, potentially by interfering with DNA repair mechanisms. [, ] The precise interplay between CldU and specific repair pathways requires further investigation.
ANone: The molecular formula of Chlorodeoxyuridine is C9H11ClN2O5. Its molecular weight is 262.65 g/mol. []
ANone: Yes, Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy studies have been conducted on CldU. [] These techniques provide insights into the vibrational modes of the molecule and its structural characteristics.
ANone: Yes, computational studies have been performed to analyze the conformational properties of CldU monophosphate and compare them to those of the natural thymidine monophosphate. [, ] These studies provide information on the structural changes induced by chlorine substitution and their potential implications for DNA structure and function.
ANone: Research comparing CldU to 5-bromodeoxyuridine (BrdU) and 5-iododeoxyuridine (IdU) has shown that the activity of halogenated deoxyuridines appears to decrease with increasing molecular weight of the halogen substituent. [, , , ]
ANone: Yes, studies indicate that the duration of association with replication foci (RF) varies depending on the halogen substituent. [] Specifically, BrdU and CldU show prolonged association with RF compared to IdU. []
ANone: While the provided research does not delve into specific formulation strategies for CldU, it does highlight the use of CldU in conjunction with other agents, such as tetrahydrouridine (an inhibitor of cytidine deaminase) to enhance its efficacy and potentially mitigate toxicity. []
ANone: Although specific details regarding CldU's ADME profile are not discussed in the provided research, studies using radiolabeled CldU suggest it can be incorporated into the DNA of various tissues, highlighting its systemic distribution. [, , ]
ANone: Research demonstrates that CldU can inhibit tumor growth in animal models. [, ] Further research is needed to fully elucidate its PK/PD profile and therapeutic potential.
ANone: CldU is a commonly used thymidine analog for labeling dividing cells in vitro. It incorporates into the DNA of cells undergoing DNA synthesis during the S-phase of the cell cycle. [, , , , , ]
ANone: CldU has been used extensively in animal models, particularly rodents, to study various biological processes, including cell proliferation, DNA replication dynamics, and tumor growth kinetics. [, , , , , , , , , , , , ]
ANone: The provided research does not mention any completed or ongoing clinical trials for CldU.
ANone: While the provided research focuses primarily on the scientific applications of CldU, one study highlighted its potential teratogenicity in rats. [] It's important to acknowledge that, like many chemicals, high doses of CldU can have toxic effects.
ANone: Flow cytometry, immunofluorescence microscopy, and immunohistochemical staining are commonly used techniques to detect and quantify CldU incorporated into DNA. [, , , , , , , , , , , ] These methods often utilize antibodies specific to CldU or other halogenated thymidine analogs.
ANone: Other thymidine analogs, such as bromodeoxyuridine (BrdU) and iododeoxyuridine (IdU), are also commonly used to label dividing cells. [, , , , , , , , , , , , ] Each analog has slightly different properties, such as sensitivity of detection and potential for affecting DNA structure, that might make it more or less suitable for a particular experiment.
ANone: While the provided research does not pinpoint the exact date of CldU's initial synthesis, studies from the 1960s already explored the effects of CldU on chromosome structure and cell sensitivity to radiation. [, ]
ANone: CldU has proven to be a valuable tool in various research areas, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



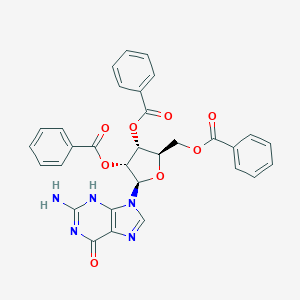
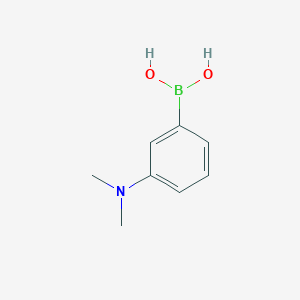

![1-(4-Methoxybenzyl)-2,3-dihydroimidazo[1,2-a]pyridin-1-ium Chloride](/img/structure/B16138.png)
![(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B16145.png)

